
1-(5-Bromo-2-methoxy-phenyl)-2-(5-chloro-2-methoxy-phenyl)-ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-2-methoxy-phenyl)-2-(5-chloro-2-methoxy-phenyl)-ethane-1,2-dione is an organic compound that belongs to the class of aromatic ketones. This compound features two aromatic rings substituted with bromine, chlorine, and methoxy groups, connected by an ethane-1,2-dione (a diketone) linkage. Such compounds are often of interest in organic synthesis and medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methoxy-phenyl)-2-(5-chloro-2-methoxy-phenyl)-ethane-1,2-dione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives, such as 5-bromo-2-methoxybenzene and 5-chloro-2-methoxybenzene.
Formation of Diketone Linkage: The two aromatic rings are connected via a diketone linkage. This can be achieved through a Friedel-Crafts acylation reaction using a suitable acylating agent like oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reactivity and yield of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
1-(5-Bromo-2-methoxy-phenyl)-2-(5-chloro-2-methoxy-phenyl)-ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The diketone linkage can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or Grignard reagents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols or alkanes.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(5-Bromo-2-methoxy-phenyl)-2-(5-chloro-2-methoxy-phenyl)-ethane-1,2-dione would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 1-(5-Bromo-2-methoxy-phenyl)-2-(5-fluoro-2-methoxy-phenyl)-ethane-1,2-dione
- 1-(5-Chloro-2-methoxy-phenyl)-2-(5-iodo-2-methoxy-phenyl)-ethane-1,2-dione
Uniqueness
1-(5-Bromo-2-methoxy-phenyl)-2-(5-chloro-2-methoxy-phenyl)-ethane-1,2-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms, along with methoxy groups, can lead to distinct chemical and physical properties compared to similar compounds.
特性
分子式 |
C16H12BrClO4 |
|---|---|
分子量 |
383.6 g/mol |
IUPAC名 |
1-(5-bromo-2-methoxyphenyl)-2-(5-chloro-2-methoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C16H12BrClO4/c1-21-13-5-3-9(17)7-11(13)15(19)16(20)12-8-10(18)4-6-14(12)22-2/h3-8H,1-2H3 |
InChIキー |
GTVOHZUGFSSRLZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)C(=O)C2=C(C=CC(=C2)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12278988.png)
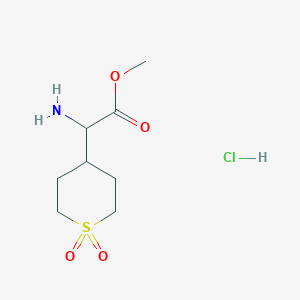
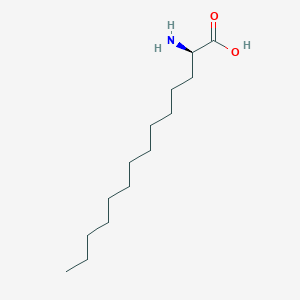

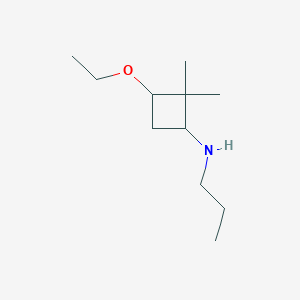
![3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12279011.png)
![Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate](/img/structure/B12279015.png)
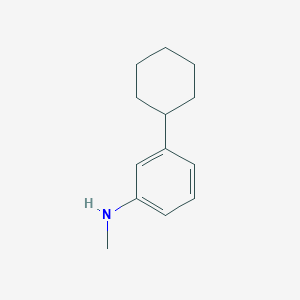
![3-Propyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B12279047.png)
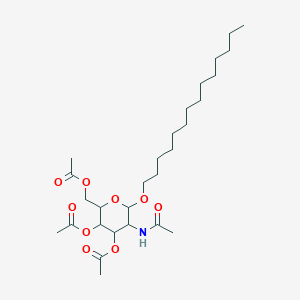

![1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B12279065.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12279066.png)
![tert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate](/img/structure/B12279071.png)
